5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS No.: 313404-37-4
Cat. No.: VC5406189
Molecular Formula: C15H11BrN2O2S2
Molecular Weight: 395.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313404-37-4 |
|---|---|
| Molecular Formula | C15H11BrN2O2S2 |
| Molecular Weight | 395.29 |
| IUPAC Name | 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H11BrN2O2S2/c1-20-10-4-2-9(3-5-10)11-8-21-15(17-11)18-14(19)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19) |
| Standard InChI Key | XBZPMJCPZXAYQP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br |
Introduction
Structural and Molecular Characteristics
The compound belongs to the thiophene-carboxamide class, characterized by a brominated thiophene ring conjugated to a thiazole heterocycle. Key structural features include:
Molecular Formula and Weight
Substituent Effects
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Thiophene Ring: The 5-bromo substitution enhances electrophilicity, potentially improving binding to biological targets .
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Thiazole Moiety: The 4-(4-methoxyphenyl) group introduces steric bulk and electron-donating effects, which may influence pharmacokinetic properties .
Table 1: Comparative Molecular Data for Analogous Compounds
Synthetic Pathways
The synthesis of thiophene-thiazole hybrids typically involves multi-step procedures:
Thiazole Ring Formation
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Hantzsch Thiazole Synthesis: Reacting α-halo ketones with thioureas forms the thiazole core. For example, 4-(4-methoxyphenyl)thiazol-2-amine can be synthesized from 4-methoxyacetophenone and thiourea in the presence of bromine .
Carboxamide Coupling
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EDCI/DMAP-Mediated Amidation: 5-Bromothiophene-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP), then coupled with 4-(4-methoxyphenyl)thiazol-2-amine .
Representative Reaction Scheme:
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Thiazole Synthesis:
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Carboxamide Formation:
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide and thiazole groups.
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Stability: The bromine atom may render the compound light-sensitive, necessitating storage in amber containers .
Spectroscopic Data (Inferred from Analogs)
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NMR: Expected signals include:
Biological Activity and Applications
While direct bioactivity data for this compound is unavailable, structurally related analogs exhibit promising pharmacological profiles:
Anti-Inflammatory Activity
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Thiophene derivatives inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis .
Table 2: Bioactivity of Analogous Compounds
| Compound | Target Enzyme | IC (μM) | Reference |
|---|---|---|---|
| 5-Bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | COX-2 | 0.42 | |
| N-(5-Nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide | Bacterial protease | 2.1 |
Computational and Mechanistic Insights
Density Functional Theory (DFT) Calculations
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HOMO-LUMO Gap: A narrow gap (~3.5 eV) suggests potential redox activity, correlating with antioxidant properties.
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Molecular Docking: The methoxyphenyl group may engage in π-π stacking with aromatic residues in enzyme active sites .
ADME Predictions
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